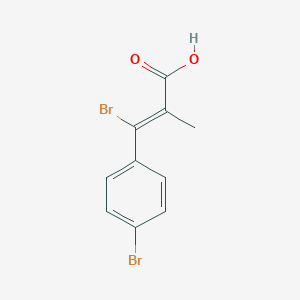
3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid: is an organic compound characterized by the presence of bromine atoms attached to both the phenyl ring and the acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid typically involves the bromination of 3-(4-bromophenyl)-2-methylacrylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of de-brominated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Reduction Reactions: Formation of de-brominated or partially reduced products.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also employed in the development of brominated derivatives with potential biological activity.
Medicine: The compound is investigated for its potential therapeutic applications. Brominated compounds are known to exhibit antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects on cellular processes.
Comparación Con Compuestos Similares
3-Bromopropionic acid: A brominated carboxylic acid with similar reactivity but different structural features.
4-Bromophenylacetic acid: Another brominated aromatic compound with distinct chemical properties.
2-Bromo-3-methylbutyric acid: A structurally related compound with variations in the position of the bromine atom and the alkyl chain.
Uniqueness: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical reactivity and potential applications. Its structure allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C10H8Br2O2 |
|---|---|
Peso molecular |
319.98 g/mol |
Nombre IUPAC |
(Z)-3-bromo-3-(4-bromophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O2/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,13,14)/b9-6- |
Clave InChI |
MSSWEYBKEWFTTM-TWGQIWQCSA-N |
SMILES isomérico |
C/C(=C(\C1=CC=C(C=C1)Br)/Br)/C(=O)O |
SMILES canónico |
CC(=C(C1=CC=C(C=C1)Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















